molecular formula C14H16O2 B12313425 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6319-20-6

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12313425
CAS No.: 6319-20-6
M. Wt: 216.27 g/mol
InChI Key: NNUSVTIAASPYFL-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C14H16O2. It is a derivative of bicyclo[2.2.1]heptane, featuring a phenyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl group can be introduced through Friedel-Crafts alkylation, and the carboxylic acid group can be added via oxidation of an appropriate precursor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets in biological systems. For instance, its anticholinergic properties suggest it may inhibit acetylcholine receptors, affecting neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

6319-20-6

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16)

InChI Key

NNUSVTIAASPYFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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